molecular formula C18H37NO2 B8049943 Palmitoyl Ethanolamide-d4

Palmitoyl Ethanolamide-d4

Cat. No.: B8049943
M. Wt: 303.5 g/mol
InChI Key: HXYVTAGFYLMHSO-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl Ethanolamide-d4 is a deuterated form of Palmitoyl Ethanolamide, an endogenous fatty acid amide. It is used as an internal standard for the quantification of Palmitoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry. Palmitoyl Ethanolamide is known for its anti-inflammatory and analgesic properties and is a derivative of the endocannabinoid arachidonoyl ethanolamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Ethanolamide-d4 involves the incorporation of deuterium atoms into the Palmitoyl Ethanolamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the amidation of palmitic acid with deuterated ethanolamine under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Ethanolamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Palmitoyl Ethanolamide-d4 is widely used in scientific research due to its stable isotope labeling, which allows for accurate quantification and analysis. Its applications include:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of Palmitoyl Ethanolamide.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain and inflammation.

    Industry: Used in the development of pharmaceuticals and dietary supplements

Mechanism of Action

Palmitoyl Ethanolamide-d4 exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Oleoyl Ethanolamide: Another N-acylethanolamine with similar anti-inflammatory properties.

    Stearoyl Ethanolamide: Similar in structure but with a stearic acid moiety instead of palmitic acid.

    Arachidonoyl Ethanolamide (Anandamide): An endocannabinoid with similar signaling properties.

Uniqueness

Palmitoyl Ethanolamide-d4 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its specific interaction with PPAR-α and cannabinoid-like receptors also distinguishes it from other similar compounds .

Properties

IUPAC Name

7,7,8,8-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i9D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYVTAGFYLMHSO-YQUBHJMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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